5,5-Dimethyl-3-[3-(2-phenylphenoxy)propyl]imidazolidine-2,4-dione
Overview
Description
5,5-Dimethyl-3-[3-(2-phenylphenoxy)propyl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is 338.16304257 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
A synthetic procedure for imidazolidinediones, including variants similar to 3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, involves the base-catalyzed cyclization of propargylureas. This method is versatile for obtaining compounds with tertiary groups substituted on the ring-nitrogen, indicating potential applications in medicinal chemistry for controlling seizures (Chiu, Keifer, & Timberlake, 1979).
Coordination Polymers and Magnetic Properties
The use of semirigid tricarboxylate ligands, similar in structural complexity to the subject compound, has led to the synthesis of metal-organic polymers. These polymers display unique structural diversity and magnetic properties, suggesting applications in materials science and magnetism (Fan et al., 2014).
Antimicrobial Activity
Imidazolyl thiazolidinedione derivatives, related to the core structure of the discussed compound, have been synthesized and evaluated for antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Moorthy, Ekambaram, & Perumal, 2014).
Generation of Structurally Diverse Libraries
The versatility of imidazolidinedione derivatives in generating a wide range of compounds through alkylation and ring closure reactions points to broad applications in drug discovery and development. This structural diversity offers opportunities for discovering novel therapeutics (Roman, 2013).
Properties
IUPAC Name |
5,5-dimethyl-3-[3-(2-phenylphenoxy)propyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2)18(23)22(19(24)21-20)13-8-14-25-17-12-7-6-11-16(17)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHIJFPMYHHNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=CC=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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